![molecular formula C16H27ClN2S B4410666 1-methyl-4-{4-[(4-methylphenyl)thio]butyl}piperazine hydrochloride](/img/structure/B4410666.png)
1-methyl-4-{4-[(4-methylphenyl)thio]butyl}piperazine hydrochloride
Overview
Description
1-methyl-4-{4-[(4-methylphenyl)thio]butyl}piperazine hydrochloride, also known as PNU-22394, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is known to play a role in regulating mood, anxiety, and other physiological processes.
Mechanism of Action
1-methyl-4-{4-[(4-methylphenyl)thio]butyl}piperazine hydrochloride acts as a selective agonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT1A receptor has been shown to have a variety of effects, including the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. This compound has been shown to increase the release of serotonin in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-4-{4-[(4-methylphenyl)thio]butyl}piperazine hydrochloride in lab experiments is its high selectivity for the 5-HT1A receptor, which allows researchers to study the effects of 5-HT1A receptor activation without the confounding effects of other receptor subtypes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study the long-term effects of 5-HT1A receptor activation.
Future Directions
There are several potential future directions for research on 1-methyl-4-{4-[(4-methylphenyl)thio]butyl}piperazine hydrochloride. One area of interest is the potential use of this compound in the treatment of neuropsychiatric disorders such as schizophrenia and depression. Another area of interest is the development of more selective agonists of the 5-HT1A receptor, which could provide a more targeted approach to studying the effects of 5-HT1A receptor activation. Additionally, further research is needed to better understand the long-term effects of 5-HT1A receptor activation and the potential risks associated with chronic use of this compound.
Scientific Research Applications
1-methyl-4-{4-[(4-methylphenyl)thio]butyl}piperazine hydrochloride has been used extensively in scientific research to study the role of the 5-HT1A receptor in various physiological processes. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in treating schizophrenia and other neuropsychiatric disorders.
properties
IUPAC Name |
1-methyl-4-[4-(4-methylphenyl)sulfanylbutyl]piperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2S.ClH/c1-15-5-7-16(8-6-15)19-14-4-3-9-18-12-10-17(2)11-13-18;/h5-8H,3-4,9-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLMPDKMVSZRSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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